N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a member of benzodioxoles.
Biological Activity
N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide (commonly referred to as compound BDBM51987) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and data.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H18N4O5S
- Molecular Weight : 434.5 g/mol
- SMILES Notation : O=C(CSc1nnc(NC(=O)C2CCCCC2)s1)NCc1ccco1
Biological Activity Overview
The biological activities of this compound have been primarily studied in relation to its anticancer properties and its interaction with various biological targets.
Anticancer Activity
Recent research has indicated that derivatives of 1,3,4-thiadiazole, including compound BDBM51987, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 0.52 | Inhibition of topoisomerase II and histone deacetylase |
K562 (Leukemia) | 7.4 | Inhibition of Abl kinase; selective action on Bcr-Abl-positive cells |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. The following table highlights its efficacy against various microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 16 µg/mL | Fungicidal |
These findings indicate that the compound possesses potential as an antimicrobial agent, which could be further explored for therapeutic uses in infectious diseases .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies of 1,3,4-thiadiazole derivatives have revealed that specific substitutions on the thiadiazole ring significantly influence biological activity. For instance:
- Substituents at the C-5 position enhance anticancer activity.
- The presence of a furan moiety contributes to increased cytotoxicity against cancer cells.
This information is vital for guiding future synthesis and optimization of related compounds to improve their efficacy and selectivity .
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
-
In Vitro Study on MCF-7 Cells :
- Objective: To evaluate the cytotoxic effects and mechanism.
- Results: The compound induced apoptosis with significant DNA fragmentation observed after treatment.
- Conclusion: Suggests a potential role in breast cancer therapy.
- In Vivo Study on Xenograft Models :
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c22-14(18-7-11-2-1-5-24-11)8-27-17-21-20-16(28-17)19-15(23)10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H,18,22)(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFTFPRHGPUHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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